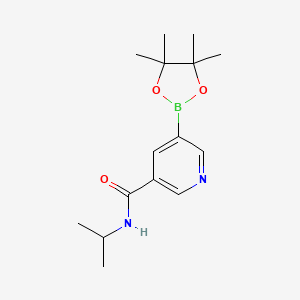

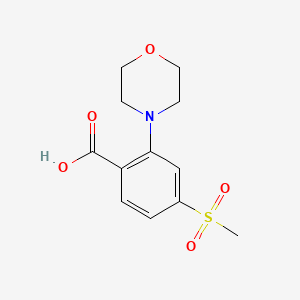

4-(Methylsulfonyl)-2-morpholinobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylsulfonyl)benzoic acid is a chemical compound with the linear formula CH3SO2C6H4CO2H . It has a molecular weight of 200.21 . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of a related compound, 4-(Methylsulfonyl)phenylacetic acid, involves the addition of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur in a round-bottom flask and refluxed at 398 K .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is C7H9BO5S . Its average mass is 200.020 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonyl)benzoic acid include a molecular weight of 200.21, and it exists as a solid .Aplicaciones Científicas De Investigación

Antimicrobial Activity Enhancement

Research has shown that compounds related to 4-(Methylsulfonyl)-2-morpholinobenzoic acid, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties and can enhance the antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This enhancement is particularly notable when these compounds are combined with other antibiotics, indicating their potential as modulators of antibiotic efficacy (Oliveira et al., 2015).

Swern Oxidation

4-(Methylsulfonyl)-2-morpholinobenzoic acid and its derivatives have been utilized in the Swern oxidation process, a chemical reaction important for converting alcohols into aldehydes or ketones under mild conditions. The presence of a sulfoxide group is key to promoting this reaction, showcasing the compound's relevance in synthetic organic chemistry for the efficient production of various valuable chemical products (Ye et al., 2016).

Drug Metabolism and Bioconversion

In the realm of drug metabolism, derivatives of 4-(Methylsulfonyl)-2-morpholinobenzoic acid have been employed to prepare mammalian metabolites of certain drugs using microbial-based surrogate biocatalytic systems. This approach has facilitated the structural characterization of drug metabolites, highlighting the compound's utility in pharmaceutical research and development (Zmijewski et al., 2006).

Electrochemical Synthesis

The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines demonstrates the use of 4-(Methylsulfonyl)-2-morpholinobenzoic acid derivatives in creating compounds of potential biological significance. This green, one-pot procedure underscores the compound's role in facilitating eco-friendly synthesis methods in chemistry (Nematollahi & Esmaili, 2010).

Solubility and Phase Separation Studies

Research into the solubility and phase separation properties of related morpholino sulfonic acids provides insights into the physicochemical characteristics of 4-(Methylsulfonyl)-2-morpholinobenzoic acid derivatives. These studies are crucial for applications in buffer solutions and in understanding the compound's behavior in various solvent systems (Taha & Lee, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with a sulfanilide moiety are known to interact with various enzymes and receptors .

Mode of Action

Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that the impact on biochemical pathways can be significant, leading to downstream effects on various cellular processes .

Pharmacokinetics

A related compound has been studied for its in silico adme prediction .

Result of Action

Similar compounds have been shown to have various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHCLZVPIKNHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237952 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197193-34-2 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.